![molecular formula C11H14Cl2O2 B12552958 1-Chloro-4-[chloro(diethoxy)methyl]benzene CAS No. 143919-65-7](/img/structure/B12552958.png)
1-Chloro-4-[chloro(diethoxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[chloro(diethoxy)methyl]benzene is an organic compound with the molecular formula C11H14Cl2O2 It is a derivative of benzene, where the benzene ring is substituted with a chloro group and a chloro(diethoxy)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-[chloro(diethoxy)methyl]benzene can be synthesized through a multi-step process involving the chlorination of benzene derivatives followed by the introduction of the diethoxy group. One common method involves the reaction of 1-chloro-4-methylbenzene with diethyl carbonate in the presence of a base such as sodium hydride, followed by chlorination using thionyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[chloro(diethoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of amines or thiols.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-Chloro-4-[chloro(diethoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[chloro(diethoxy)methyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The chloro and diethoxy groups can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing the activity of the target molecules. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Chloro-4-methylbenzene: A simpler derivative with only a chloro and methyl group.
1-Chloro-4-methoxybenzene: Contains a chloro and methoxy group, differing in the oxygen-containing substituent.
1-Chloro-4-ethylbenzene: Features a chloro and ethyl group, providing a comparison in terms of alkyl chain length.
Uniqueness: 1-Chloro-4-[chloro(diethoxy)methyl]benzene is unique due to the presence of both chloro and diethoxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
143919-65-7 |
|---|---|
Molecular Formula |
C11H14Cl2O2 |
Molecular Weight |
249.13 g/mol |
IUPAC Name |
1-chloro-4-[chloro(diethoxy)methyl]benzene |
InChI |
InChI=1S/C11H14Cl2O2/c1-3-14-11(13,15-4-2)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
SVFZZFIDZZOORU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)Cl)(OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


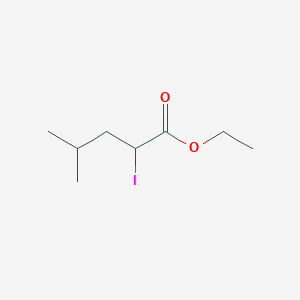
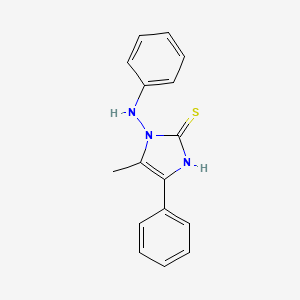
![1,7-Dioxaspiro[5.5]undec-3-ene](/img/structure/B12552907.png)
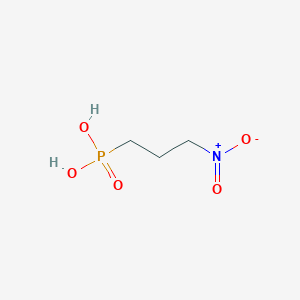

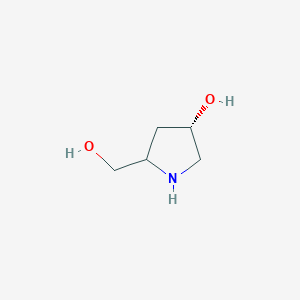
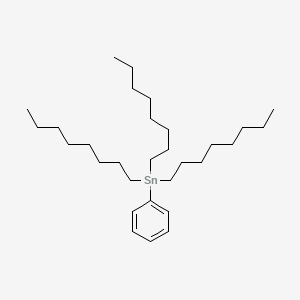
![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
![5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B12552947.png)
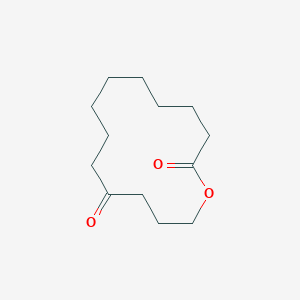
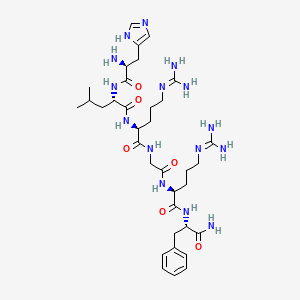
![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)
